molecular formula C₁₂H₂₁¹⁵NO₃S₂ B1140956 1-Acetyl-2,2,5,5-tetramethyl-∆3-(pyrroline-15N)-3-methyl Methanethiosulfonate CAS No. 1287068-01-2

1-Acetyl-2,2,5,5-tetramethyl-∆3-(pyrroline-15N)-3-methyl Methanethiosulfonate

Cat. No.: B1140956
CAS No.: 1287068-01-2
M. Wt: 292.42
InChI Key:
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Description

1-Acetyl-2,2,5,5-tetramethyl-∆3-(pyrroline-15N)-3-methyl Methanethiosulfonate is a complex organic compound with a unique structure that includes a pyrroline ring and a methanethiosulfonate group

Preparation Methods

The synthesis of 1-Acetyl-2,2,5,5-tetramethyl-∆3-(pyrroline-15N)-3-methyl Methanethiosulfonate typically involves multiple steps, including the formation of the pyrroline ring and the introduction of the methanethiosulfonate group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-Acetyl-2,2,5,5-tetramethyl-∆3-(pyrroline-15N)-3-methyl Methanethiosulfonate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the methanethiosulfonate group to a thiol or sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanethiosulfonate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols.

Scientific Research Applications

1-Acetyl-2,2,5,5-tetramethyl-∆3-(pyrroline-15N)-3-methyl Methanethiosulfonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound can be used to study protein modifications and interactions due to its ability to form covalent bonds with thiol groups in proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways involved in diseases.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Acetyl-2,2,5,5-tetramethyl-∆3-(pyrroline-15N)-3-methyl Methanethiosulfonate involves its interaction with molecular targets such as proteins or enzymes. The methanethiosulfonate group can react with thiol groups in proteins, leading to covalent modifications that can alter the protein’s function or activity. This interaction can affect various cellular pathways and processes, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

1-Acetyl-2,2,5,5-tetramethyl-∆3-(pyrroline-15N)-3-methyl Methanethiosulfonate can be compared with other similar compounds, such as:

    Methanethiosulfonate derivatives: These compounds share the methanethiosulfonate group and can undergo similar chemical reactions.

    Pyrroline derivatives: Compounds with a pyrroline ring may have similar structural features but differ in their functional groups and reactivity.

    Sulfur-containing reagents: These compounds are used in various chemical and biological applications due to their ability to form covalent bonds with thiol groups. The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of applications and reactivity.

Properties

CAS No.

1287068-01-2

Molecular Formula

C₁₂H₂₁¹⁵NO₃S₂

Molecular Weight

292.42

Synonyms

Methanesulfonothioic Acid S-[(1-Acetyl-2,5-dihydro-2,2,5,5-tetramethyl_x000B_-1H-(pyrrol-15N)-3-yl)methyl] Ester; 

Origin of Product

United States

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